Methyl 2-(1H-1,2,4-triazol-5-yl)acetate
Description
Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a methyl ester group via an acetate bridge. The 1,2,4-triazole moiety is known for its broad pharmacological and agrochemical applications, including antimicrobial, antifungal, and pesticidal activities . The methyl ester group enhances lipophilicity, influencing the compound's solubility and bioavailability. For instance, triazole-containing compounds are frequently employed as actoprotective agents or pesticides due to their ability to modulate biological pathways .
Properties
IUPAC Name |
methyl 2-(1H-1,2,4-triazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)2-4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREOLGONDYILKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 2-(1H-1,2,4-triazol-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and anticancer properties.
Agriculture: The compound can be used in the development of agrochemicals such as fungicides and herbicides.
Materials Science: It is utilized in the synthesis of polymers and materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The triazole ring can interact with metal ions or proteins, affecting their function and leading to the desired biological effect .
Comparison with Similar Compounds
The biological and physicochemical properties of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate can be contextualized by comparing it to structurally related compounds. Key analogs differ in substituents on the triazole ring, ester groups, or additional functional moieties, which critically influence their applications and efficacy.
Key Observations :
- Cationic Influence : Replacing potassium with sodium or morpholine in Compound Ia reduces actoprotective efficacy, underscoring the cation's role in biological activity .
- Ester Group Effects : Ethyl esters (e.g., in Compound Ia analogs) may offer slower hydrolysis compared to methyl esters, affecting metabolic stability .
Agrochemical Derivatives
Key Observations :
- Thio vs. Oxygen Linkages : Thioacetate groups (e.g., in Triazamate) enhance pesticidal activity compared to oxygen-linked analogs, likely due to improved enzyme inhibition .
Physicochemical Properties
Key Observations :
- Ester Chain Length : Methyl esters (lower molecular weight) may exhibit higher aqueous solubility than ethyl analogs.
- Heteroaromatic Groups : Pyridyl or thiophene substituents introduce polarity, improving solubility in polar solvents .
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